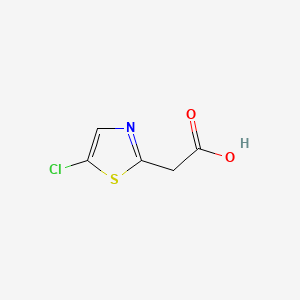
(5-クロロ-チアゾール-2-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-thiazol-2-YL)acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at the 5-position and an acetic acid moiety at the 2-position
科学的研究の応用
(5-Chloro-thiazol-2-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
- “(5-Chloro-thiazol-2-YL)acetic acid” belongs to the thiazole class of compounds. Thiazoles are heterocyclic organic molecules with a five-membered ring containing carbon, sulfur, and nitrogen atoms .
- While specific targets for this compound may vary, let’s explore some potential interactions:
Target of Action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-thiazol-2-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of (5-Chloro-thiazol-2-YL)acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-Chloro-thiazol-2-YL)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The acetic acid moiety can react with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts such as dicyclohexylcarbodiimide (DCC) are used to facilitate the formation of amides and esters.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.
Condensation Reactions: Products include amides and esters of (5-Chloro-thiazol-2-YL)acetic acid.
類似化合物との比較
Similar Compounds
Thiazole-2-acetic acid: Lacks the chlorine substitution at the 5-position.
(5-Methyl-thiazol-2-YL)acetic acid: Contains a methyl group instead of a chlorine atom at the 5-position.
(5-Bromo-thiazol-2-YL)acetic acid: Contains a bromine atom instead of a chlorine atom at the 5-position.
Uniqueness
(5-Chloro-thiazol-2-YL)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substitution can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and development.
特性
IUPAC Name |
2-(5-chloro-1,3-thiazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-3-2-7-4(10-3)1-5(8)9/h2H,1H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYCRCOIBLOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

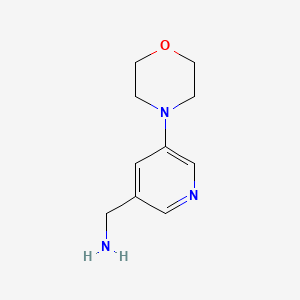
![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)
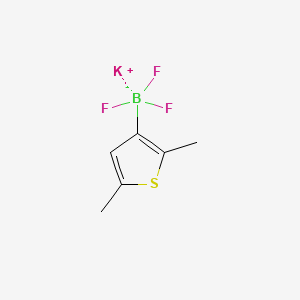
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)
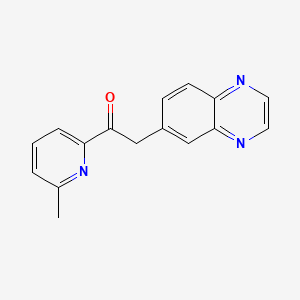
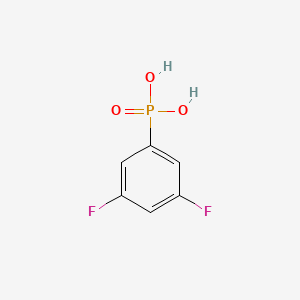
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)
![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)
